

Spectral Analysis of 5-Bromo-2-chlorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-chlorobenzaldehyde**

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This technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-2-chlorobenzaldehyde** (C_7H_4BrClO), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

5-Bromo-2-chlorobenzaldehyde is a disubstituted aromatic aldehyde. The presence of bromine and chlorine atoms, along with the aldehyde functional group, results in a unique spectral signature that is crucial for its identification and characterization. This guide presents a compilation of experimental and predicted spectral data to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the 1H and predicted ^{13}C NMR spectral data for **5-Bromo-2-chlorobenzaldehyde**.

1H NMR Spectral Data

The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The experimental data in deuterated chloroform (CDCl_3) is presented below.[1]

Table 1: ^1H NMR Spectral Data of **5-Bromo-2-chlorobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.41	Singlet	-	1H	Aldehyde proton (-CHO)
8.04	Doublet	2.5	1H	Aromatic proton (H-6)
7.65	Doublet of Doublets	8.3, 2.5	1H	Aromatic proton (H-4)
7.35	Doublet	8.6	1H	Aromatic proton (H-3)

^{13}C NMR Spectral Data (Predicted)

Due to the unavailability of experimental data, the ^{13}C NMR chemical shifts have been predicted based on the analysis of similar substituted benzaldehydes. These predictions provide a reliable estimate for the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data of **5-Bromo-2-chlorobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
189-192	Aldehyde Carbonyl (C=O)
138-141	Aromatic Carbon (C-Cl)
135-138	Aromatic Carbon (C-CHO)
133-136	Aromatic Carbon (C-H, C-4)
130-133	Aromatic Carbon (C-H, C-6)
128-131	Aromatic Carbon (C-H, C-3)
122-125	Aromatic Carbon (C-Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **5-Bromo-2-chlorobenzaldehyde** are predicted based on established correlations for aromatic aldehydes and halogenated compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Predicted IR Absorption Frequencies for **5-Bromo-2-chlorobenzaldehyde**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2850-2750	Weak	C-H Stretch	Aldehyde C-H
1710-1685	Strong	C=O Stretch	Aromatic Aldehyde
1600-1585	Medium	C=C Stretch	Aromatic Ring
1500-1400	Medium	C=C Stretch	Aromatic Ring
1100-1000	Strong	C-Cl Stretch	Aryl Chloride
700-600	Strong	C-Br Stretch	Aryl Bromide
900-675	Strong	C-H Out-of-plane Bend	Substituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of **5-Bromo-2-chlorobenzaldehyde** is 217.91341 Da.^[7] The predicted major fragment ions and their characteristic isotopic patterns are outlined below. The presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex and highly characteristic isotopic distribution for the molecular ion and any fragments containing these halogens.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **5-Bromo-2-chlorobenzaldehyde**

m/z (for most abundant isotopes)	Ion Structure	Fragmentation Pathway
218/220/222	$[\text{C}_7\text{H}_4\text{BrClO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
217/219/221	$[\text{C}_7\text{H}_3\text{BrClO}]^+$	Loss of H^\bullet
189/191/193	$[\text{C}_6\text{H}_4\text{BrCl}]^+$	Loss of CO
140/142	$[\text{C}_7\text{H}_4\text{ClO}]^+$	Loss of Br^\bullet
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Loss of Br^\bullet and CO
76	$[\text{C}_6\text{H}_4]^+$	Loss of Br^\bullet , Cl^\bullet , and CO

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **5-Bromo-2-chlorobenzaldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-chlorobenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

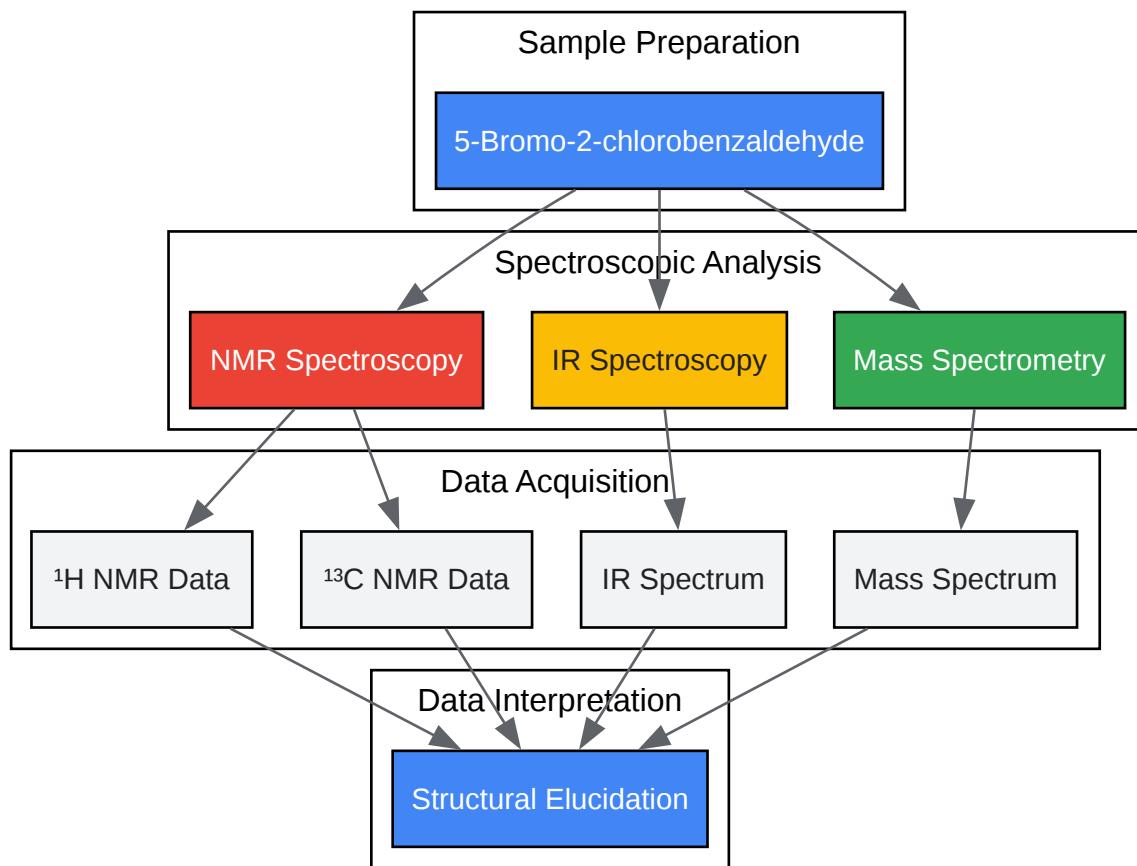
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic patterns with the theoretical patterns for compounds containing one bromine and one chlorine atom.

Experimental Workflow

The logical flow of acquiring and analyzing the spectral data for **5-Bromo-2-chlorobenzaldehyde** is illustrated in the following diagram.



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Experimental workflow for spectral analysis.

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